molecular formula C11H10N2O2 B13175599 3-(1-methyl-1H-imidazol-2-yl)benzoic acid

3-(1-methyl-1H-imidazol-2-yl)benzoic acid

Cat. No.: B13175599
M. Wt: 202.21 g/mol
InChI Key: QZOOTRUVGBXIIG-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-yl)benzoic acid is a compound that features an imidazole ring attached to a benzoic acid moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)benzoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various imidazole derivatives .

Scientific Research Applications

3-(1-Methyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-imidazol-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)benzoic acid

InChI

InChI=1S/C11H10N2O2/c1-13-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

QZOOTRUVGBXIIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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